

# "methodology for structure-activity relationship studies of phenyl-triazines"

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## Compound of Interest

Compound Name: 4-Phenyl-1,3,5-triazin-2-amine

CAS No.: 1853-95-8

Cat. No.: B181221

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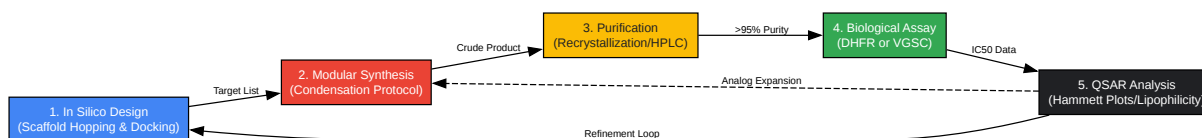
## Executive Summary

The phenyl-triazine moiety—specifically the 1,2,4-triazine and 1,3,5-triazine cores—represents a "privileged scaffold" in medicinal chemistry.<sup>[1][2]</sup> Its physiochemical properties allow it to serve as a bioisostere for nucleobases, making it highly effective in targeting enzymes like Dihydrofolate Reductase (DHFR) (oncology/antimicrobial) and Voltage-Gated Sodium Channels (VGSC) (CNS disorders like epilepsy/bipolar).

This Application Note provides a rigorous, end-to-end methodology for conducting SAR studies on 3,5-diamino-6-phenyl-1,2,4-triazine derivatives (Lamotrigine analogs). We integrate rational drug design, modular chemical synthesis, and validated biological assays to streamline the lead optimization process.

## Strategic Workflow

The development of high-affinity phenyl-triazines requires a feedback loop between synthetic feasibility and biological readout.



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Figure 1: Iterative SAR workflow for phenyl-triazine optimization.

## Phase I: Chemical Synthesis Protocol

Objective: To generate a library of 6-phenyl-1,2,4-triazine-3,5-diamines with varying electronic and steric properties on the phenyl ring.

Rationale: The 1,2,4-triazine core is best synthesized via the condensation of an

-diketone (or

-keto ester) with aminoguanidine. This route is preferred over Grignard additions to pre-formed triazines due to higher regioselectivity and milder conditions.

### Protocol A: Condensation of Benzoyl Cyanide Analogs

This method mimics the industrial synthesis of Lamotrigine, ensuring scalability.

Reagents:

- Substituted Benzoyl Chlorides (Start material)
- Cuprous Cyanide (CuCN)
- Aminoguanidine Bicarbonate
- Sulfuric Acid (
- )
- DMSO (Solvent)[3][4]

## Step-by-Step Methodology:

## • Intermediate Synthesis (

## -Keto Amide/Nitrile):

- React substituted benzoyl chloride (1.0 eq) with CuCN (1.1 eq) in dry acetonitrile to form the benzoyl cyanide.
- Critical Checkpoint: Monitor IR for the appearance of the nitrile peak ( $\sim 2220\text{ cm}^{-1}$ ).
- Hydrolyze in conc. HCl to yield the  
  
-keto acid/amide intermediate.

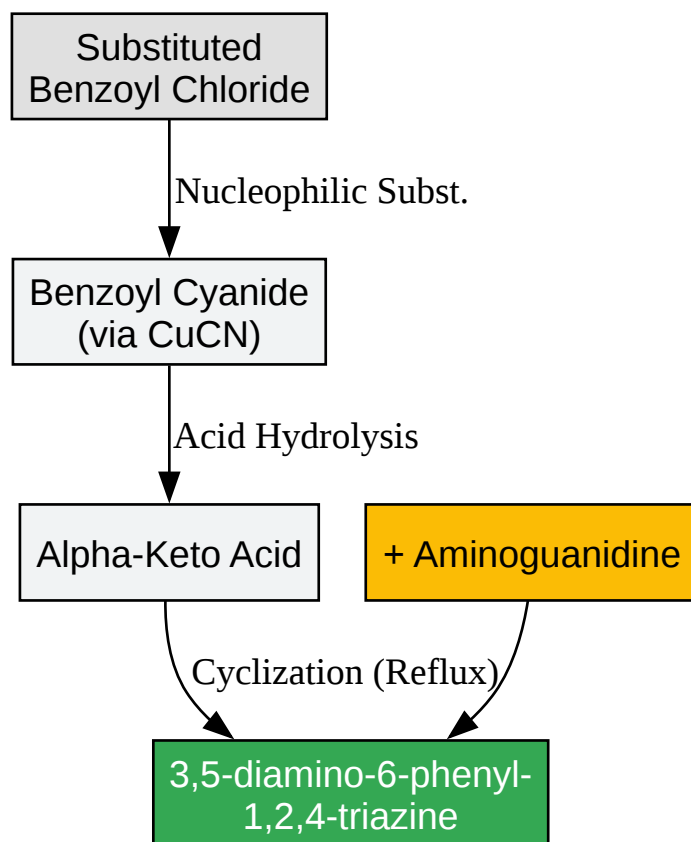
## • Cyclization (The Triazine Core):

- Dissolve Aminoguanidine Bicarbonate (1.2 eq) in dilute  
  
.
- Add the  
  
-keto intermediate (1.0 eq) dropwise at  $60^\circ\text{C}$ .
- Reflux for 6–12 hours. The solution typically turns deep yellow/orange.
- Mechanism:<sup>[5][6][7][8][9]</sup> The aminoguanidine undergoes a Schiff base formation with the ketone, followed by intramolecular cyclization at the nitrile/amide carbon.

## • Workup &amp; Purification:

- Cool to room temperature and neutralize with NaOH (pH  $\sim 8$ ).
- The phenyl-triazine usually precipitates as a solid.
- Recrystallization: Use Methanol/Water (9:1).
- Validation: Verify structure via  $^1\text{H-NMR}$  (DMSO- $d_6$ ). Look for the characteristic broad singlet of the amino protons (

6.0–7.5 ppm).



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Figure 2: Synthetic route for 3,5-diamino-6-phenyl-1,2,4-triazine library generation.

## Phase II: Biological Assay Protocols

Objective: Quantify the biological activity of synthesized analogs. We focus on two distinct mechanisms often associated with this scaffold.

### Assay A: DHFR Inhibition (Antifolate/Oncology)

Phenyl-triazines are potent inhibitors of Dihydrofolate Reductase (DHFR). This assay measures the depletion of NADPH.

- Principle:
- Readout: Decrease in absorbance at 340 nm (NADPH absorbs; NADP<sup>+</sup> does not).

Protocol:

- Buffer Prep: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.
- Enzyme: Human recombinant DHFR (0.01 U/well).
- Substrate: Dihydrofolic acid (50 M) and NADPH (60 M).
- Procedure:
  - Add 10 L of test compound (in DMSO) to 96-well UV-transparent plate.
  - Add 180 L Enzyme/Buffer mix. Incubate 5 min at 25°C.
  - Initiate reaction with 10 L Substrate mix.
  - Kinetic Read: Measure OD340 every 15 seconds for 10 minutes.
- Data: Calculate for each concentration and determine using non-linear regression (GraphPad Prism).

## Assay B: Voltage-Gated Sodium Channel (VGSC) Binding

For CNS indications (Lamotrigine-like activity), a membrane potential assay is required.

- Platform: FLIPR (Fluorometric Imaging Plate Reader) or similar fluorescence system.

- Dye: FRET-based voltage-sensitive dyes (e.g., DiSBAC2(3)).

Protocol:

- Cell Line: HEK293 stably expressing NaV1.2 or NaV1.5.
- Depolarization: Use Veratridine (activator) to open channels.
- Mechanism: The test compound should block the Veratridine-induced depolarization (fluorescence increase).
- Control: Lamotrigine (depending on state).

## Phase III: Data Interpretation & SAR Logic

Expert Insight: The activity of phenyl-triazines is heavily governed by the electronic nature and ortho-substitution of the phenyl ring.

### Table 1: SAR Trends for Phenyl-Triazines

Structural Modification	Effect on Activity (General)	Mechanistic Reason
2,3-dichloro substitution	High Potency (e.g., Lamotrigine)	Forces phenyl ring to be perpendicular to triazine; fills hydrophobic pocket; blocks metabolic oxidation.
Para-substitution (4-position)	Variable / Lower	Often clashes with the binding pocket wall in DHFR; tolerated in some kinase targets.
Electron Withdrawing Groups (Cl, F, CF <sub>3</sub> )	Increased	Lowers of triazine amines, improving H-bond donor capability; increases lipophilicity ( ).
Electron Donating Groups (OMe, Me)	Decreased	Increases electron density on ring, potentially destabilizing stacking interactions.
3,5-Diamino groups	Essential	Critical H-bond donors to Glu/Asp residues in the active site. Alkylation of these amines usually kills activity.

## QSAR Analysis Strategy

To validate the SAR, plot

against the Hammett Substituent Constant (

).

- A positive slope (

) indicates that electron-withdrawing groups enhance activity (typical for this scaffold).

- Lipophilicity (LogP): Ensure calculated LogP (cLogP) remains between 1.5 and 3.5 for CNS penetration (Blood-Brain Barrier).

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